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Compound of Interest |

Compound Name: 5-Chloro-2-methoxybenzenethiol
CAS No.: 768-13-8
Cat. No.: B2881360

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Chloro-2-methoxybenzenethiol, a key intermediate in pharmaceutical and materials
science research. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The insights within are grounded in established
principles of spectroscopic interpretation and supported by comparative data from structurally
similar compounds.

Molecular Structure and Spectroscopic Overview

5-Chloro-2-methoxybenzenethiol is an aromatic thiol compound with the chemical formula
C7H7CIOS. Its structure, featuring a chlorinated and methoxylated benzene ring with a thiol
group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial
for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Below is a diagram illustrating the molecular structure of 5-Chloro-2-methoxybenzenethiol
with the standard IUPAC numbering for the benzene ring, which will be referenced in the NMR
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data interpretation.

Caption: Molecular structure of 5-Chloro-2-methoxybenzenethiol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5-Chloro-2-methoxybenzenethiol, both *H and 13C NMR provide critical

information for structural confirmation.

Predicted *H NMR Data

The *H NMR spectrum of 5-Chloro-2-methoxybenzenethiol is expected to show distinct

signals for the aromatic protons, the methoxy protons, and the thiol proton. The chemical shifts

() are influenced by the electronic effects of the chloro, methoxy, and thiol substituents.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

SH ~35-45 Singlet 1H

OCHs ~3.8-4.0 Singlet 3H

Ar-H ~6.8-7.3 Multiplets 3H

e Interpretation:

o The thiol proton (SH) is expected to appear as a broad singlet, with its chemical shift being

concentration and solvent dependent.

o The methoxy group (OCHs) protons will be a sharp singlet, typically downfield due to the

deshielding effect of the adjacent oxygen atom.

o The three aromatic protons will appear as a complex pattern of multiplets due to spin-spin

coupling. The electron-donating methoxy group and electron-withdrawing chloro and thiol

groups will influence their precise chemical shifts.

Predicted **C NMR Data
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The 3C NMR spectrum provides information on the carbon skeleton of the molecule. Due to
the substitution pattern, six distinct signals are expected for the aromatic carbons and one for
the methoxy carbon.

Carbon Assignment Predicted Chemical Shift (ppm)
C-S ~120-130

C-0 ~ 150 - 160

C-Cl ~125-135

Aromatic CH ~110- 130

OCHs ~55-65

e Interpretation:

o The carbon attached to the oxygen of the methoxy group (C-O) is expected to be the most
downfield aromatic carbon due to the strong deshielding effect of oxygen.

o The carbon bearing the thiol group (C-S) and the carbon with the chlorine atom (C-ClI) will
also have distinct chemical shifts.

o The remaining aromatic carbons will appear in the typical aromatic region.

o The methoxy carbon (OCHs) will be observed in the upfield region, characteristic for sp3
hybridized carbons attached to an oxygen atom.[1]

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2-methoxybenzenethiol
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-de) in a standard 5 mm NMR
tube.[2] The choice of solvent can affect the chemical shifts, particularly for the labile thiol
proton.

e Instrument Setup:

o Use a 400 MHz or higher field NMR spectrometer.
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o Acquire a *H NMR spectrum using a standard pulse sequence.

o Acquire a 3C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets

for all carbon signals.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Data

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)

S-H stretch 2550 - 2600 Weak

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1400 - 1600 Medium-Strong

C-O stretch (aryl-alkyl ether) 1200 - 1275 (asymmetric) Strong

1000 - 1075 (symmetric) Strong

C-Cl stretch 600 - 800 Strong

e Interpretation:

o The weak absorption around 2550-2600 cm~1 is a key indicator of the thiol (S-H) group.

o The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm~* and

the C=C stretching vibrations in the 1400-1600 cm~1 region.
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o The strong C-O stretching bands are characteristic of the aryl-alkyl ether linkage of the
methoxy group.

o A strong band in the lower frequency region (600-800 cm~1) can be attributed to the C-Cl
stretching vibration.

Experimental Protocol for IR Spectroscopy

o Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide
(KBr) powder and press it into a thin, transparent pellet.

o Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt
plates (e.g., NaCl or KBr) to create a thin film.

 Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak at m/z =
174.0, corresponding to the molecular weight of 5-Chloro-2-methoxybenzenethiol
(C7H-CIOS). A significant M+2 peak at m/z = 176.0 with approximately one-third the intensity
of the M+ peak will also be observed due to the natural isotopic abundance of 3’Cl.

e Major Fragmentation Pathways:

o Loss of a methyl group (-CHs) from the methoxy group to give a fragment at m/z = 159.0.
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o Loss of a formyl radical (-CHO) from the methoxy group, which is less common.

o Cleavage of the C-S bond.

o Fragmentation of the aromatic ring.

m/z Predicted Fragment
1741176 [M]*

159/161 [M - CHs]*

141/143 [M - SH]*

126 [M - CHs - CIJ*

Experimental Protocol for Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Common techniques include Electron lonization (EI) or
Electrospray lonization (ESI).

¢ lonization:

o Electron lonization (El): The sample is bombarded with high-energy electrons, causing
ionization and fragmentation. This is a "hard" ionization technique that provides detailed
structural information.

o Electrospray lonization (ESI): The sample solution is sprayed through a charged capillary,
creating charged droplets from which ions are desorbed. This is a "soft" ionization
technique that typically results in a prominent molecular ion peak with less fragmentation.

[3]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.
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Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a compound like 5-Chloro-2-methoxybenzenethiol.
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Caption: A generalized workflow for the spectroscopic characterization of an organic

compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive

approach for the structural elucidation and identification of 5-Chloro-2-methoxybenzenethiol.

The predicted data and interpretations presented in this guide serve as a valuable reference for

researchers working with this compound, facilitating its accurate characterization and ensuring

the integrity of their scientific investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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